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Compound of Interest

Compound Name: Alimix

Cat. No.: B2698976 Get Quote

Titusville, NJ – July 14, 2000 – Janssen Pharmaceutica, in consultation with the U.S. Food and

Drug Administration (FDA), announced the withdrawal of Alimix (cisapride), marketed as

Propulsid®, from the U.S. market.[1][2] This decision was prompted by numerous reports of

serious cardiac arrhythmias, including QT interval prolongation, Torsades de Pointes (TdP),

and sudden death.[1][2][3][4] This technical support center provides researchers, scientists,

and drug development professionals with detailed information regarding the withdrawal, the

underlying mechanisms, and relevant experimental data.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the withdrawal of Alimix (Cisapride)?

A1: The primary reason for the withdrawal of cisapride was the unacceptable risk of serious

and life-threatening cardiac arrhythmias.[1][2][3][4] Specifically, the use of cisapride was

associated with prolongation of the QT interval on an electrocardiogram (ECG), which can lead

to a polymorphic ventricular tachycardia called Torsades de Pointes (TdP), potentially resulting

in ventricular fibrillation and sudden cardiac death.[1][2]

Q2: How many adverse events were reported with Cisapride?

A2: As of December 31, 1999, the FDA had received 341 reports of heart rhythm abnormalities

associated with cisapride use, which included 80 reported deaths.[3][4]

Q3: What is the pharmacological mechanism behind Cisapride-induced cardiac arrhythmias?
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A3: Cisapride induces cardiac arrhythmias by blocking the human ether-à-go-go-related gene

(hERG) potassium channel.[5][6] This channel is critical for the repolarization phase of the

cardiac action potential. Inhibition of the hERG channel by cisapride leads to a delay in

repolarization, which manifests as a prolonged QT interval on the ECG. This prolongation

creates an electrophysiological environment ripe for the development of early

afterdepolarizations and subsequent TdP.

Q4: Were there specific risk factors that increased the likelihood of these adverse events?

A4: Yes, several risk factors were identified that increased the risk of cisapride-induced cardiac

arrhythmias. These included:

Drug Interactions: Co-administration of cisapride with drugs that inhibit the cytochrome P450

3A4 (CYP3A4) enzyme system.[1][7] Since cisapride is primarily metabolized by CYP3A4,

inhibitors of this enzyme increase the plasma concentration of cisapride, enhancing its

cardiotoxic effects.[4][8]

Pre-existing Conditions: Patients with a history of congenital long QT syndrome, a history of

serious cardiac disease, or conditions predisposing to electrolyte imbalances (e.g., severe

dehydration, vomiting) were at higher risk.[1][4]

Concomitant Medications: Use of other drugs known to prolong the QT interval.[1]

Troubleshooting Guide for Researchers
This guide is intended for researchers investigating compounds with potential effects on

cardiac repolarization.

Issue: Unexplained QT prolongation in pre-clinical or clinical studies.

Investigate hERG Channel Inhibition:

Recommendation: Perform in vitro patch-clamp studies on hERG-expressing cells to

determine if the compound directly blocks the hERG potassium channel.

Expected Outcome: A dose-dependent inhibition of the hERG current would strongly

suggest a mechanism for QT prolongation.
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Assess Metabolic Pathways:

Recommendation: Characterize the metabolic profile of the compound, specifically

identifying the cytochrome P450 isoenzymes involved in its metabolism.

Expected Outcome: If the compound is metabolized by a common polymorphic enzyme or

one that is frequently inhibited by other drugs (e.g., CYP3A4, CYP2D6), there is a higher

risk of drug-drug interactions leading to increased plasma concentrations and potential for

QT prolongation.

Evaluate for Drug-Drug Interactions:

Recommendation: Conduct in vitro studies to assess the inhibitory potential of the

compound on major CYP450 enzymes. Also, investigate the impact of known CYP

inhibitors on the metabolism of your compound.

Expected Outcome: Identification of potential drug-drug interactions can help to predict

and mitigate risks in a clinical setting.

Quantitative Data Summary
The following tables summarize key quantitative data from studies on cisapride's effects.

Table 1: Clinical Studies on Cisapride-Induced QTc Prolongation

Study Population Dosage
Mean Change in
QTc Interval (ms)

Reference

Adults 5 mg three times daily +7 ± 21 [9]

Adults
10 mg three times

daily
+13 ± 15 [9]

Children Not specified +15.5 ± 4.6 [10]

Infants (<3 months) ~0.80 mg/kg/day
Statistically significant

increase vs. controls
[11]

Table 2: In Vitro hERG Channel Inhibition by Cisapride
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Experimental Condition IC50 (nM) Reference

Whole-cell patch-clamp

(HEK293 cells, 22°C)
6.5 [12]

Whole-cell patch-clamp (CHO-

K1 cells, 20-22°C)
16.4 [5]

Whole-cell patch-clamp (CHO-

K1 cells, 37°C)
23.6 [5]

Action Potential Clamp

(HEK293 cells, 37°C)
7 - 72 (waveform dependent) [13]

Experimental Protocols
1. Whole-Cell Patch-Clamp Protocol for hERG Channel Inhibition Assay

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES

(pH 7.4 with NaOH).

Internal Pipette Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH

7.2 with KOH).

Procedure:

Establish a whole-cell patch-clamp configuration.

Hold the cell membrane potential at -80 mV.

Apply a depolarizing voltage step to a potential between -60 mV and +50 mV for 4

seconds to activate the hERG channels.

Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
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Record baseline hERG currents.

Perfuse the cells with the external solution containing various concentrations of the test

compound (e.g., cisapride).

Repeat the voltage-clamp protocol and record the hERG currents in the presence of the

compound.

Analyze the reduction in the tail current amplitude to determine the concentration-

dependent inhibition and calculate the IC50 value.[6]

2. Cytochrome P450 Interaction Study Protocol

System: Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.

Substrate: Cisapride.

Inhibitors: Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Procedure:

Incubate HLMs or recombinant CYP enzymes with cisapride in the presence and absence

of the specific inhibitor.

Initiate the metabolic reaction by adding NADPH.

After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent).

Analyze the formation of cisapride metabolites (e.g., norcisapride) using a validated

analytical method such as LC-MS/MS.

Compare the rate of metabolite formation in the presence and absence of the inhibitor to

determine the degree of inhibition.[8]
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Caption: Mechanism of Cisapride-induced cardiac arrhythmia.
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Caption: Workflow for assessing cardiac liability of new compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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Contact
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Phone: (601) 213-4426
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